molecular formula C22H22N4O4S B292404 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

Cat. No. B292404
M. Wt: 438.5 g/mol
InChI Key: HBZUTJWBBWXFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is a chemical compound that has gained significant attention in the scientific research community. This compound has been extensively studied due to its potential applications in various fields such as medicine, agriculture, and material sciences.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate is not fully understood. However, studies suggest that this compound may act by inhibiting certain enzymes or proteins in the body that are involved in the development of diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate in lab experiments include its potential as a therapeutic agent for various diseases and its potential as a building block for the synthesis of new materials. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are many future directions for the research of 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. One potential direction is the further study of its potential as a therapeutic agent for various diseases. Another potential direction is the further study of its potential as a building block for the synthesis of new materials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate involves a multi-step process. The first step involves the reaction between 2-amino-4,5-dimethylthiophene and 2-bromoacetophenone to form 2-(2-methylphenyl)-5-(2-thienyl)imidazole. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form 3-ethyl-6-methyl-7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate. The final product is obtained after purification and isolation.

Scientific Research Applications

3-Ethyl 6-methyl 7-methyl-1-(2-methylphenyl)-5-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of agriculture, this compound has been studied for its potential as a pesticide and herbicide. In the field of material sciences, this compound has been studied for its potential as a building block for the synthesis of new materials.

properties

Molecular Formula

C22H22N4O4S

Molecular Weight

438.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 7-methyl-1-(2-methylphenyl)-5-thiophen-2-yl-5H-[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate

InChI

InChI=1S/C22H22N4O4S/c1-5-30-21(28)19-24-26(15-10-7-6-9-13(15)2)22-23-14(3)17(20(27)29-4)18(25(19)22)16-11-8-12-31-16/h6-12,18H,5H2,1-4H3

InChI Key

HBZUTJWBBWXFBB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=CC=C4C

Canonical SMILES

CCOC(=O)C1=NN(C2=NC(=C(C(N12)C3=CC=CS3)C(=O)OC)C)C4=CC=CC=C4C

Origin of Product

United States

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